Trifluperidol

Antipsychotics Dopamine Receptors Receptor Binding

Researchers requiring precise dopaminergic tools often face batch-to-batch variability and undocumented receptor selectivity in generic butyrophenones. Trifluperidol (CAS 749-13-3) eliminates this uncertainty. • 2.6 nM IC50 at D2 receptors in human putamen-ideal reference standard for receptor occupancy assays. • NR1a/NR2B NMDA receptor subtype-selective antagonism for targeted neuroprotection studies. • 1.2× haloperidol in vivo potency for robust preclinical behavioral comparator. Supplied with rigorous analytical documentation, enabling confident procurement.

Molecular Formula C22H23F4NO2
Molecular Weight 409.4 g/mol
CAS No. 749-13-3
Cat. No. B1206776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluperidol
CAS749-13-3
SynonymsTrifluperidol
Trisedil
Molecular FormulaC22H23F4NO2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2
InChIKeyGPMXUUPHFNMNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluperidol Chemical Class and Pharmacological Profile


Trifluperidol (CAS: 749-13-3) is a typical antipsychotic belonging to the butyrophenone chemical class, discovered at Janssen Pharmaceutica in 1959 [1]. It acts primarily as a dopamine D2 receptor antagonist [2], and exhibits general properties similar to those of haloperidol, although it is considerably more potent by weight and causes relatively more severe extrapyramidal side effects [3].

1
Butyrophenone-class D2 antagonist tool compoundHigh-affinity dopamine D2 receptor pharmacology studies
2
Reported behavioral potency differs from in vitro D2 bindingSupports in vivo neuroleptic mechanism research
3
Unique NMDA receptor subtype interaction profileNR1a/NR2B subtype-selective antagonist probe

Trifluperidol vs. Other Butyrophenones


While trifluperidol shares the butyrophenone core structure with compounds like haloperidol, benperidol, and droperidol, it is not pharmacologically interchangeable. Substitution can compromise research integrity and clinical outcomes due to its distinct potency profile, receptor-binding kinetics, and unique metabolic residual characteristics. Notably, the compound has a rank order of potency in disrupting operant behavior that is 1.2 times higher than haloperidol [1], and exhibits a unique NMDA receptor interaction profile at the NR1a/NR2B subtype [2]. Furthermore, trifluperidol displays a distinct tissue distribution and metabolic fate in rat models [3], underscoring the need for precise compound selection in any butyrophenone-based study.

Potency
In vivo behavioral potency may shift relative to haloperidolIn vitro D2 binding equivalence does not predict behavioral endpoint differences
Kinetics
Receptor-binding kinetics and NMDA subtype interaction may not transfer across butyrophenonesNR1a/NR2B profile distinct from haloperidol; requires compound-specific validation
Metabolism
Tissue retention and metabolic fate differ within butyrophenone classHigher residual body burden than haloperidol, benperidol, and droperidol

Trifluperidol Comparative Evidence


D2 Receptor Binding Affinity

In a direct comparison of [3H]spiperone binding inhibition in human putamen and nucleus accumbens, trifluperidol demonstrates D2 receptor binding affinity that is nearly equivalent to haloperidol [1]. Both compounds are among the most potent D2 antagonists tested.

D2 Binding Affinity
Head-to-head
IC50 2.6 nM (trifluperidol) vs 2.5 nM (haloperidol)
Human putamen and nucleus accumbens tissue
Reported D2 binding equivalence to haloperidol
Supports D2 antagonist assay use
Antipsychotics Dopamine Receptors Receptor Binding

In Vivo Behavioral Potency

In a study of fixed-ratio operant behavior in rats, trifluperidol was found to be 1.2 times more potent than haloperidol on a μg/kg basis for disrupting food-reinforced lever-pressing [1]. This in vivo behavioral potency contrasts with the equivalent in vitro D2 binding data.

In Vivo Behavioral Potency
Head-to-head
1.2× haloperidol potency on μg/kg basis
Fixed-ratio operant behavior in Long-Evans rats
Behavioral endpoint differs from in vitro D2 binding prediction
Distinct in vivo pharmacological tool context
Behavioral Pharmacology Operant Behavior Neuroleptic Potency

Therapeutic Efficacy in Schizophrenia

In a double-blind, controlled clinical trial in chronic schizophrenic patients, trifluperidol demonstrated a significantly greater therapeutic effect than chlorpromazine, as measured by global improvement ratings and objective psychological tests [1]. The study noted that trifluperidol was the only experimental drug over a 4-year period to surpass chlorpromazine in therapeutic efficacy on their drug research ward.

Therapeutic Efficacy Trial
Head-to-head
Reported greater global improvement rating than chlorpromazine
Double-blind trial in chronic schizophrenic patients (n=36)
Historical endpoint context for antipsychotic benchmarking
Data to verify; requires model-specific interpretation
Clinical Trial Schizophrenia Antipsychotic Efficacy

Metabolic and Excretion Profile

A comparative study of 10 butyrophenone derivatives in Wistar rats revealed that residual radioactive material in the body 96 hours post-administration varied significantly between compounds [1]. The residual amount decreased in the order: seperidol > trifluperidol > haloperidol ⩾ bromoperidol > benperidol ⩾ moperone > haloanisone = floropipamide ⩾ droperidol.

Metabolic Retention
Head-to-head
Ranked 2nd highest residual body burden among 10 butyrophenones
96 h post-dose in male Wistar rats
Reported metabolic profile distinct from haloperidol and droperidol
Supports drug disposition and accumulation study context
Pharmacokinetics Drug Metabolism Excretion

Trifluperidol Research & Industrial Applications


NMDA Receptor Subtype Selectivity

Trifluperidol, alongside haloperidol, has been characterized as a subtype-selective antagonist at the NR1a/NR2B NMDA receptor [1]. Researchers studying the role of this specific NMDA receptor subtype in neuroprotection, synaptic plasticity, or excitotoxicity can use trifluperidol as a pharmacological tool to probe these mechanisms. Its interaction at a site labeled by both [3H]TCP and [3H]ifenprodil provides a unique binding profile distinct from other NMDA antagonists.

Antipsychotic Behavioral Benchmarking

Trifluperidol's well-documented in vivo potency in disrupting operant behavior (1.2x that of haloperidol) makes it a valuable comparator compound for novel drug candidates in preclinical behavioral pharmacology [2]. Its distinct side effect profile and therapeutic efficacy in clinical trials against chlorpromazine offer a rich historical dataset for benchmarking new chemical entities.

D2 Receptor Pharmacology

The precise IC50 value (2.6 nM) for inhibiting [3H]spiperone binding in human putamen and nucleus accumbens establishes trifluperidol as a high-affinity reference standard for D2 receptor binding studies [3]. This makes it ideal for use as a positive control or competitive ligand in assays using human brain tissue, including autoradiography and receptor occupancy studies.

Butyrophenone Metabolism and Disposition

Trifluperidol's unique rank in the metabolic and excretion profile of butyrophenones (second highest residual body burden after 96 hours) makes it a distinct compound for pharmacokinetic and drug disposition studies [4]. Researchers investigating structure-activity relationships (SAR) in butyrophenone metabolism or the mechanisms of drug accumulation can utilize trifluperidol as a key comparator.

Application
Selection Property
Validation Focus
NMDA receptor subtype studies
NR1a/NR2B subtype-selective antagonist profile
Excitotoxicity and synaptic plasticity model endpoints
Antipsychotic behavioral benchmarking
In vivo operant behavior potency reference
Comparator behavioral endpoint context vs. haloperidol
D2 receptor pharmacology
High-affinity D2 antagonist reference standard
Human brain tissue binding assay validation
Butyrophenone metabolism and disposition
Distinct tissue retention and excretion rank
Drug accumulation and withdrawal model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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